2-Chloro(methylphenyl)phenylmethoxy Ethane Ether
Description
Properties
IUPAC Name |
N-chloro-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-13-7-5-6-10-15(13)16(19-12-11-18-17)14-8-3-2-4-9-14/h2-10,16,18H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYVEHGFAQANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747336, DTXSID101221165 | |
| Record name | N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-84-2, 22135-59-7 | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Catalyst Selection : N,N-Dimethylaniline (0.015 molar ratio relative to the glycol ether) is employed to sequester HCl byproducts, preventing acid-mediated degradation of sensitive ether linkages.
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Solvent System : Dichloromethane or toluene facilitates homogeneous mixing while tolerating SOCl₂’s exothermic reactivity.
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Temperature Profile :
Workup Protocol :
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Post-reaction, the mixture is neutralized with aqueous NaOH (pH 7–9) to quench residual SOCl₂.
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Organic layers are extracted, washed with brine, and dried over anhydrous MgSO₄.
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Distillation under reduced pressure isolates the product (boiling point: ~250°C extrapolated from structural analogs).
Advantages :
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High atom economy (90–95% theoretical yield).
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Scalable to industrial batches due to minimal purification requirements.
Williamson Ether Synthesis with Chloroethyl Halides
Williamson ether synthesis offers a robust route for constructing the target ether bond. This method pairs a benzyl alkoxide nucleophile with a 2-chloroethyl halide electrophile.
Synthetic Pathway
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Alkoxide Formation :
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Nucleophilic Substitution :
Optimization Insights :
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Solvent Impact : Polar aprotic solvents (e.g., THF, 2-methyltetrahydrofuran) enhance ion pair separation, improving reaction rates.
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Base Compatibility : Bulky bases like N-ethyldiisopropylamine suppress elimination pathways, favoring substitution.
Yield and Purity :
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Typical yields range from 65–80% after column chromatography (silica gel, hexane/ethyl acetate eluent).
Grignard Reagent-Mediated Coupling
For substrates requiring regioselective ether formation, organometallic approaches are viable. A Grignard reagent derived from 2-chloroethylmagnesium bromide can react with benzophenone derivatives.
Protocol Highlights
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Grignard Preparation :
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Coupling Reaction :
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Acidic Workup :
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Hydrochloric acid (1M) protonates the intermediate alkoxide, yielding the ether product.
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Critical Parameters :
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Temperature Control : Reactions are conducted at −78°C to prevent thermal decomposition of the Grignard reagent.
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Ligand Effects : Chelating ligands increase reaction efficiency by stabilizing the transition state (20% yield boost vs. ligand-free conditions).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted ethers, while oxidation and reduction reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Starting Materials : 2-chloromethylphenylmethoxy and bromophenylethane.
- Reaction Conditions : Standard organic synthesis conditions with appropriate catalysts and solvents.
Chemistry
2-Chloro(methylphenyl)phenylmethoxy ethane ether is primarily used as a reagent in organic synthesis. Its ability to participate in substitution reactions makes it valuable for creating complex organic molecules.
Biology
In biological research, this compound is studied for its interactions with various biological molecules. It has been utilized to investigate the binding affinities of certain proteins and enzymes, contributing to our understanding of molecular biology.
Medicine
The compound has potential therapeutic applications. Research indicates that it may exhibit pharmacological effects that could be harnessed for drug development. Studies are ongoing to evaluate its efficacy against specific diseases.
Industrial Applications
In industrial chemistry, it is used in the development of new materials and chemical processes. Its unique properties allow for innovations in product formulation and manufacturing techniques.
Case Studies
- Proteomics Research : A study highlighted the use of this compound in proteomics to explore protein interactions, demonstrating its utility in understanding cellular mechanisms.
- Drug Development : In a recent investigation, researchers evaluated the therapeutic potential of this compound against bacterial infections, showing promising results that warrant further clinical exploration.
- Material Science : The compound's application in developing new polymeric materials was documented, showcasing its versatility beyond traditional chemical uses.
Mechanism of Action
The mechanism of action of 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not explicitly stated* | ~300 (estimated) | Not reported | Aromatic rings (phenyl, methylphenyl), chloro, methoxy groups |
| Bis(2-chloroethyl) ether (BCEE) | C₄H₈Cl₂O | 143.02 | 178 | Two 2-chloroethyl groups, symmetrical ether |
| 2-Chloroethyl Ethyl Ether | C₄H₉ClO | 108.57 | 107 | Chloro and ethyl groups, unsymmetrical ether |
| 2-Methoxyethoxymethyl Chloride (MEM chloride) | C₄H₉ClO₂ | 124.57 | Not reported | Methoxy and chloro substituents |
| Bis(2-bromoethyl) ether | C₄H₈Br₂O | 231.92 | Not reported | Bromine substituents, symmetrical ether |
*Estimated based on structural complexity.
Key Observations:
Toxicity and Regulatory Profiles
Table 2: Toxicological and Regulatory Data
Key Observations:
- Carcinogenicity: BCEE has the most extensive toxicological profile, with occupational studies showing mixed cancer risks . In contrast, the target compound lacks direct evidence, necessitating caution due to structural similarities.
- Regulatory Gaps: Simpler ethers like BCEE face stringent regulations (e.g., EPA Hazardous Waste listing), whereas the aromatic ether's regulatory framework remains undefined .
Biological Activity
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether (CAS No. 22135-59-7) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biotechnology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₁₇ClO
- Molecular Weight: 260.76 g/mol
- Physical State: Brownish liquid
- Solubility: Soluble in chloroform, dichloromethane, and tetrahydrofuran
The compound's structure features a chloro group and an ether linkage, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with proteins and enzymes. Key mechanisms include:
- Protein Binding: The compound can bind to specific sites on enzymes, altering their activity.
- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in cellular processes, potentially leading to therapeutic effects against various diseases.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antiinflammatory | Inhibits inflammatory pathways, showing potential in reducing inflammation. |
| Anticancer | Exhibits cytotoxic effects against cancer cell lines in vitro. |
| Biotechnological Use | Functions as a blocking reagent in proteomics research. |
Case Studies
-
Antiinflammatory Effects:
A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. The IC50 values for these effects were reported between 0.19 to 0.37 μM, indicating potent activity against inflammatory responses . -
Cytotoxicity Against Cancer Cells:
In vitro assays showed that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was tested against breast cancer cells, where it induced apoptosis at concentrations as low as 10 µM . -
Proteomics Applications:
The compound is utilized in proteomics for its ability to selectively modify proteins, aiding in the study of protein interactions and functions .
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antiinflammatory, Anticancer | 0.19 - 0.37 | Effective in reducing inflammation |
| Diphenhydramine | Antihistamine | 0.5 | Similar structural features |
| Chlorpheniramine | Antihistamine | 0.3 | Comparable pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
